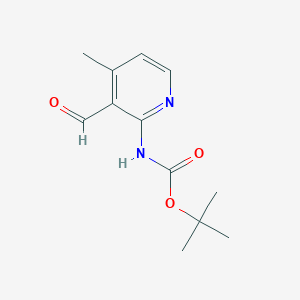
tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate is an organic compound with the molecular formula C12H16N2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate typically involves the reaction of 3-formyl-4-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to handle bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-carboxy-4-methylpyridin-2-ylcarbamate.
Reduction: 3-hydroxymethyl-4-methylpyridin-2-ylcarbamate.
Substitution: 3-formyl-4-bromomethylpyridin-2-ylcarbamate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (3-methylpyridin-2-yl)carbamate
- tert-Butyl (4-formylpyridin-2-yl)carbamate
Uniqueness
tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate is unique due to the presence of both a formyl group and a methyl group on the pyridine ring.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
tert-butyl N-(3-formyl-4-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-8-5-6-13-10(9(8)7-15)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) |
InChI-Schlüssel |
JTAGZJJIEDEKLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)NC(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


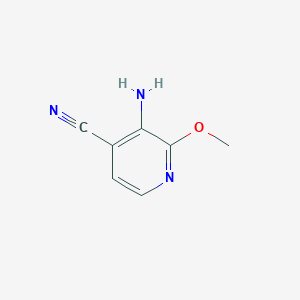
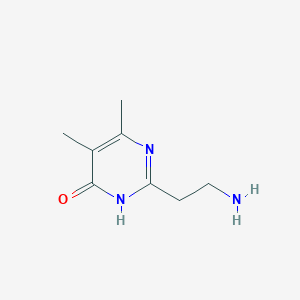
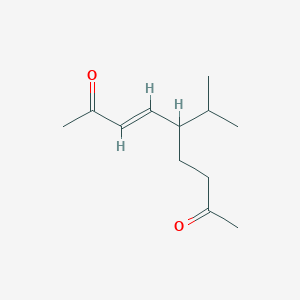
![3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)
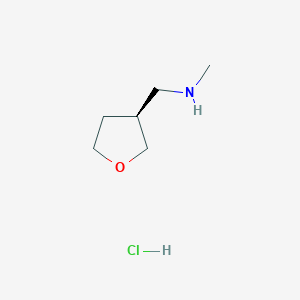
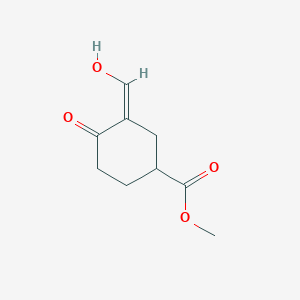
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
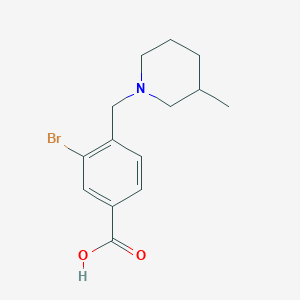
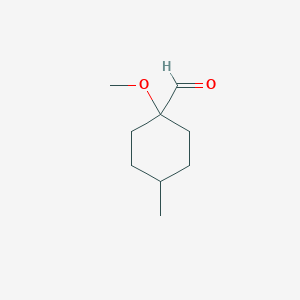
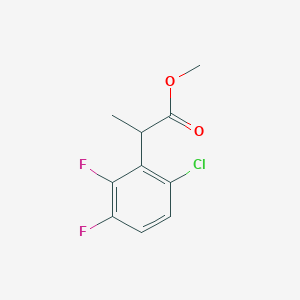
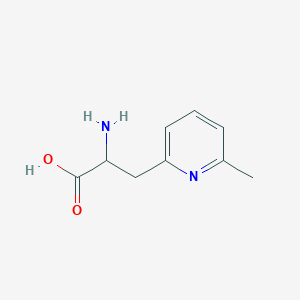
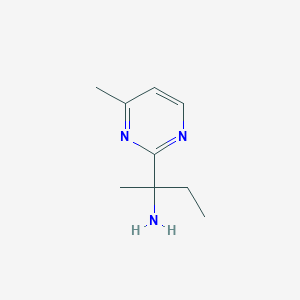

![2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide](/img/structure/B13074759.png)
